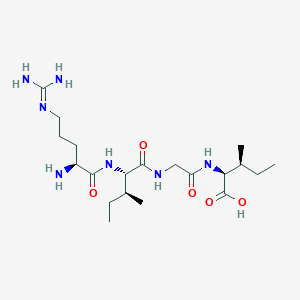
N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine is a complex organic compound with a unique structure that includes multiple amino acid residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as the use of carbodiimides or other coupling reagents. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds or other oxidized functional groups.
Substitution: This reaction can replace one functional group with another, often used in modifying the peptide for specific applications.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.
Applications De Recherche Scientifique
N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine has several scientific research applications:
Chemistry: Used as a building block for more complex molecules and as a model compound for studying peptide chemistry.
Biology: Studied for its role in protein-protein interactions and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or pathways.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
918661-95-7 |
|---|---|
Formule moléculaire |
C20H39N7O5 |
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C20H39N7O5/c1-5-11(3)15(27-17(29)13(21)8-7-9-24-20(22)23)18(30)25-10-14(28)26-16(19(31)32)12(4)6-2/h11-13,15-16H,5-10,21H2,1-4H3,(H,25,30)(H,26,28)(H,27,29)(H,31,32)(H4,22,23,24)/t11-,12-,13-,15-,16-/m0/s1 |
Clé InChI |
OHQRPASWTJHAMT-IICXDKKESA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


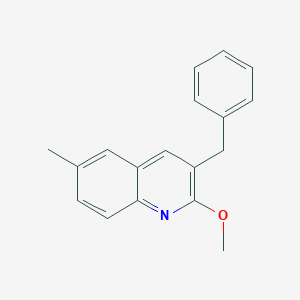
![2-[1-(Benzyloxy)butyl]oxirane](/img/structure/B12621793.png)
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol](/img/structure/B12621800.png)
![3,3'-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12621808.png)
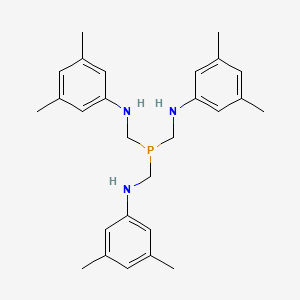
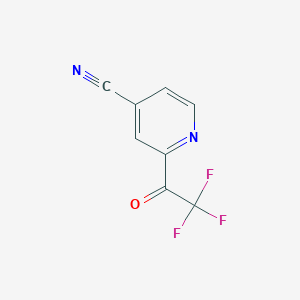
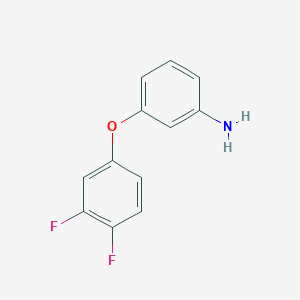

![3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B12621851.png)
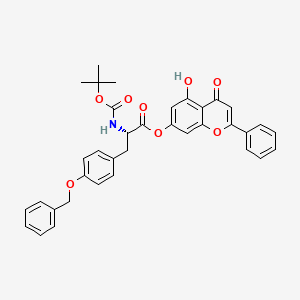
![2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621870.png)
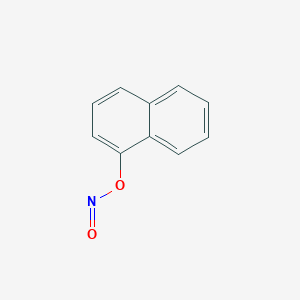
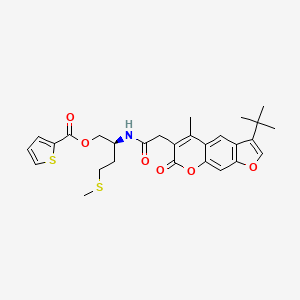
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate](/img/structure/B12621883.png)
